![molecular formula C19H22ClN3O B1237938 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B1237938.png)
1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea is a member of piperidines.
Aplicaciones Científicas De Investigación
Anticancer Properties
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, closely related to 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea, have been explored for their anticancer properties. These compounds demonstrate significant antiproliferative effects against various cancer cell lines. A specific compound in this series exhibited potent inhibitory activity, suggesting potential as BRAF inhibitors for further research in cancer treatment (Feng et al., 2020).
Neurological Research
The compound 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1), structurally similar to the compound , has been studied for its effects on CB1 receptor modulation in the cerebellum. This research contributes to understanding the role of allosteric antagonists in neurological functions and potential therapeutic applications (Wang et al., 2011).
Optical Material Research
1-(4-chlorophenyl)-3-(4-chloro phenyl)-2-propen-1-one, a compound with a similar structure, was studied for its properties as an organic non-linear optical material. The research focused on its crystal structure, molecular arrangement, and potential applications in optical technology (Crasta et al., 2005).
Insecticide Research
Compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have been investigated for their novel mode of action as insecticides, demonstrating a unique mechanism that interferes with cuticle deposition in insects, pointing towards their potential application in pest control (Mulder & Gijswijt, 1973).
Translation Initiation Inhibition
N,N'-diarylureas, including structures similar to 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea, have been identified as potent activators of the eIF2α kinase, which plays a critical role in translation initiation. This property highlights their potential as anti-cancer agents (Denoyelle et al., 2012).
Anticonvulsant Research
A compound possessing a similar structure, 1-[(3-chlorophenyl)phenylmethyl]urea, exhibits anticonvulsant activity. This research provides insights into the bioelectric activity and ion content in brain structures, contributing to the development of anticonvulsant drugs (Vengerovskiĭ et al., 2014).
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives, including compounds structurally related to 1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea, indicates their effectiveness as corrosion inhibitors for mild steel in acidic environments. This opens up potential applications in materials science and engineering (Mistry et al., 2011).
Propiedades
Nombre del producto |
1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea |
|---|---|
Fórmula molecular |
C19H22ClN3O |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C19H22ClN3O/c20-17-6-2-3-7-18(17)22-19(24)21-16-10-8-15(9-11-16)14-23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H2,21,22,24) |
Clave InChI |
UBABFXTUUWDKDL-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






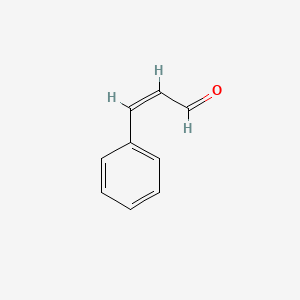
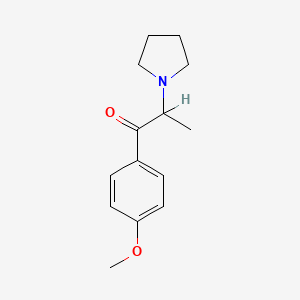
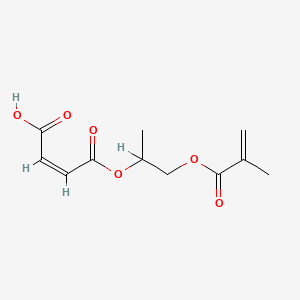
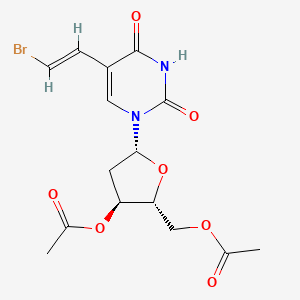
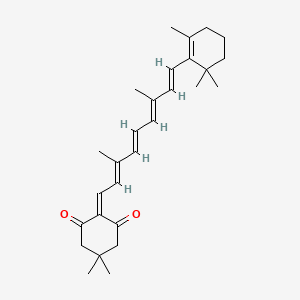
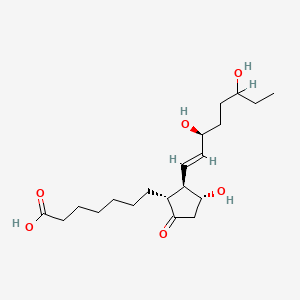
![[(8R,9S,10R,13S,14S)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate](/img/structure/B1237872.png)
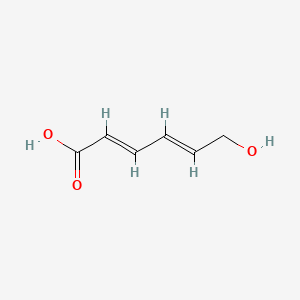
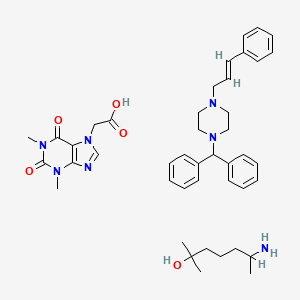
![3-{4-[2-(3,5-Dihydroxy-2-methylene-cyclohexylidene)-ethylidene]-7a-methyl-octahydro-inden-1-yl}-butyric acid](/img/structure/B1237877.png)
